

# A Comparative Guide to KRAS G12C Inhibitors: Sotorasib vs. Adagrasib

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## Compound of Interest

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The development of targeted therapies against the KRAS G12C mutation, long considered an "undruggable" target, represents a significant breakthrough in oncology. This guide provides a comprehensive comparison of two leading FDA-approved KRAS G12C inhibitors, sotorasib and adagrasib, based on pivotal clinical trial data. We delve into their efficacy, safety profiles, and the underlying molecular pathways they target.

## Efficacy and Clinical Outcomes

Sotorasib (formerly AMG 510) and adagrasib (formerly MRTX849) have both demonstrated meaningful clinical activity in patients with KRAS G12C-mutated solid tumors, particularly in non-small cell lung cancer (NSCLC). The following tables summarize the key efficacy data from their respective pivotal clinical trials.

### Sotorasib (CodeBreak 100 & 200)

The CodeBreak clinical trial program has been instrumental in establishing the efficacy of sotorasib. The Phase 1/2 CodeBreak 100 trial provided the initial evidence of its activity, leading to its accelerated approval.<sup>[1]</sup> The subsequent Phase 3 CodeBreak 200 trial was a confirmatory study comparing sotorasib to standard-of-care chemotherapy (docetaxel).<sup>[2][3][4]</sup>

| Efficacy Endpoint                      | CodeBreak 100 (Phase 1/2, NSCLC Cohort, n=124) | CodeBreak 200 (Phase 3, NSCLC, n=171) |
|--|--|---------------------------------------|
| Objective Response Rate (ORR)          | 36% (95% CI, 28-45)[1]                         | 28.1%[3][4]                           |
| Median Progression-Free Survival (PFS) | 6.8 months (95% CI, 5.1-8.2) [5]               | 5.6 months[3][4][6]                   |
| Median Overall Survival (OS)           | 12.5 months (95% CI, 10.0-NE)[5]               | 10.6 months[4]                        |
| Median Duration of Response (DoR)      | 10.0 months (95% CI, 6.9-NE) [1]               | 8.6 months[4]                         |
| Disease Control Rate (DCR)             | Not Reported                                   | 82.5%[4]                              |

## Adagrasib (KRYSTAL-1 & KRYSTAL-12)

Adagrasib's clinical development has been anchored by the KRYSTAL-1 and the confirmatory KRYSTAL-12 trials, which evaluated its efficacy and safety in patients with KRAS G12C-mutated advanced solid tumors.[7][8][9][10][11]

| Efficacy Endpoint                      | KRYSTAL-1 (Phase 2, NSCLC Cohort, n=112) | KRYSTAL-12 (Phase 3, NSCLC, n=301) |
|--|--|------------------------------------|
| Objective Response Rate (ORR)          | 42.9%[12]                                | 32%[11]                            |
| Median Progression-Free Survival (PFS) | 6.5 months (95% CI, 4.7-8.4) [12]        | 5.5 months[7][11]                  |
| Median Overall Survival (OS)           | 12.6 months (95% CI, 9.2-NE) [12]        | Not yet mature[10]                 |
| Median Duration of Response (DoR)      | 8.5 months (95% CI, 6.2-13.8) [12]       | 8.3 months[7]                      |
| Disease Control Rate (DCR)             | 79.5%[12]                                | Not Reported                       |

## Safety and Tolerability

Both sotorasib and adagrasib have manageable safety profiles, with the most common treatment-related adverse events (TRAEs) being gastrointestinal in nature.

### Common Treatment-Related Adverse Events (Any Grade)

| Adverse Event              | Sotorasib (CodeBreak 100)[1] | Adagrasib (KRYSTAL-1) [12] |
|----------------------------|------------------------------|----------------------------|
| Diarrhea                   | 31%                          | 62.9%                      |
| Nausea                     | 19%                          | 62.1%                      |
| Fatigue                    | 21%                          | 40.5%                      |
| Musculoskeletal pain       | 31%                          | Not Reported               |
| Vomiting                   | Not Reported                 | 47.4%                      |
| Increased ALT/AST          | 15% (ALT), 15% (AST)         | 27.6% (ALT), 25% (AST)     |
| Increased Blood Creatinine | Not Reported                 | 25.9%                      |

A matching-adjusted indirect comparison of the CodeBreak 200 and KRYSTAL-12 trials suggested that sotorasib had a more favorable safety profile than adagrasib, with lower odds of TRAEs.[13][14]

## Experimental Protocols

### CodeBreak 100 (Sotorasib)

- Study Design: A multicenter, single-arm, open-label Phase 1/2 trial.[15][16]
- Patient Population: Patients with KRAS G12C-mutated locally advanced or metastatic solid tumors who had progressed on prior therapies.[15][17]
- Intervention: Sotorasib administered orally at a dose of 960 mg once daily.[15]
- Primary Endpoints:

- Phase 1: Safety and tolerability.[18]
- Phase 2: Objective response rate (ORR).[15][18]
- Tumor Assessment: Tumor responses were assessed by blinded independent central review (BICR) according to RECIST v1.1.[17]

## KRYSTAL-1 (Adagrasib)

- Study Design: A multicohort, open-label Phase 1/2 study.[12][19]
- Patient Population: Patients with advanced solid tumors harboring a KRAS G12C mutation who had been previously treated with platinum-based chemotherapy and anti-PD-1/L1 therapy.[12][19]
- Intervention: Adagrasib administered orally at a dose of 600 mg twice daily.[20][21]
- Primary Endpoints:
  - Phase 1/1b: Safety, pharmacokinetics, and clinical activity.[20]
  - Phase 2: ORR.[12]
- Tumor Assessment: Objective tumor response was assessed per RECIST v1.1 by blinded independent central review (BICR).[12]

## Signaling Pathways and Mechanism of Action

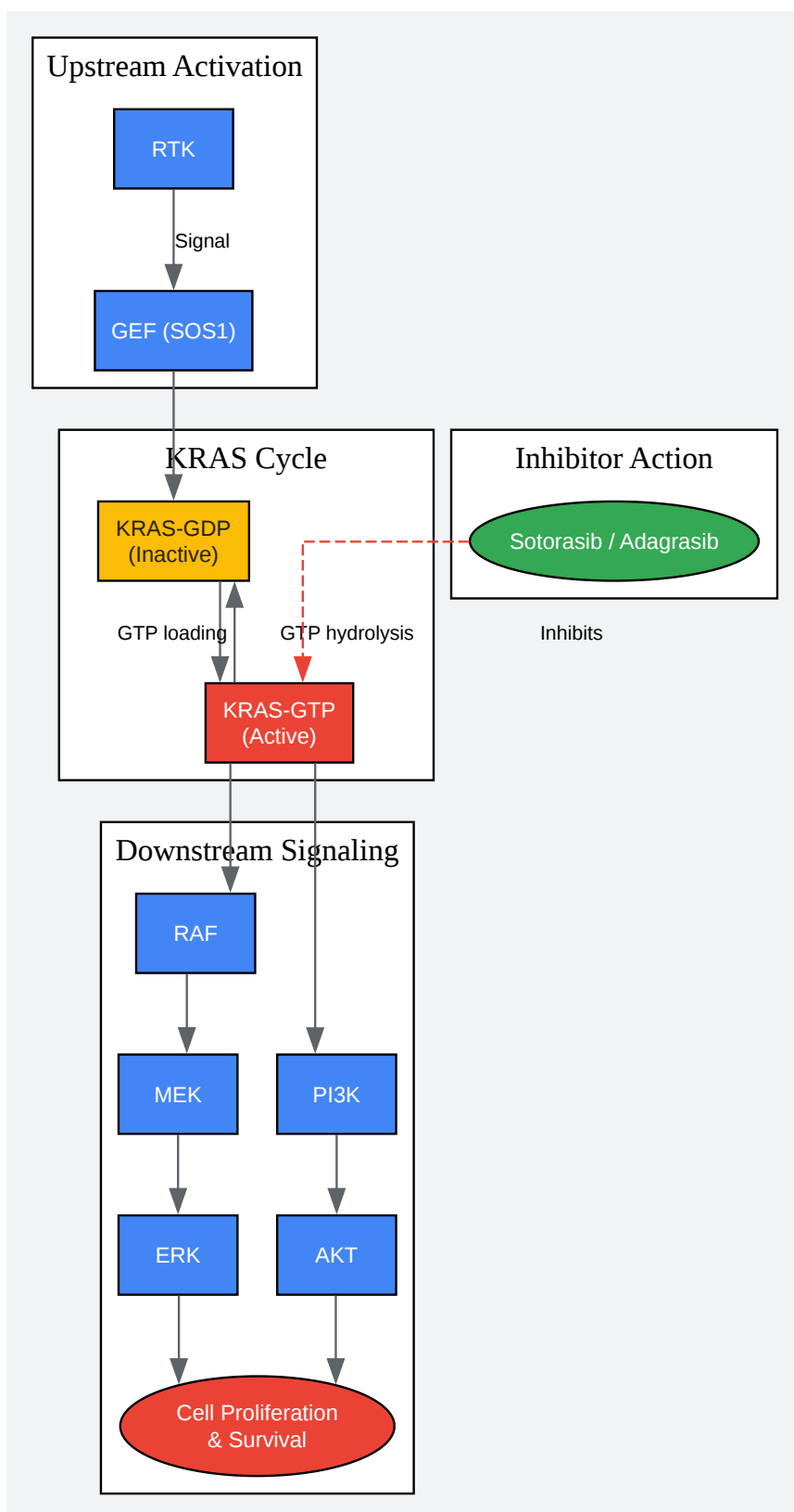
The KRAS protein is a key component of the RAS/MAPK signaling cascade, which regulates cellular growth and proliferation.[12][22] The G12C mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell signaling and tumorigenesis.[22][23][24]

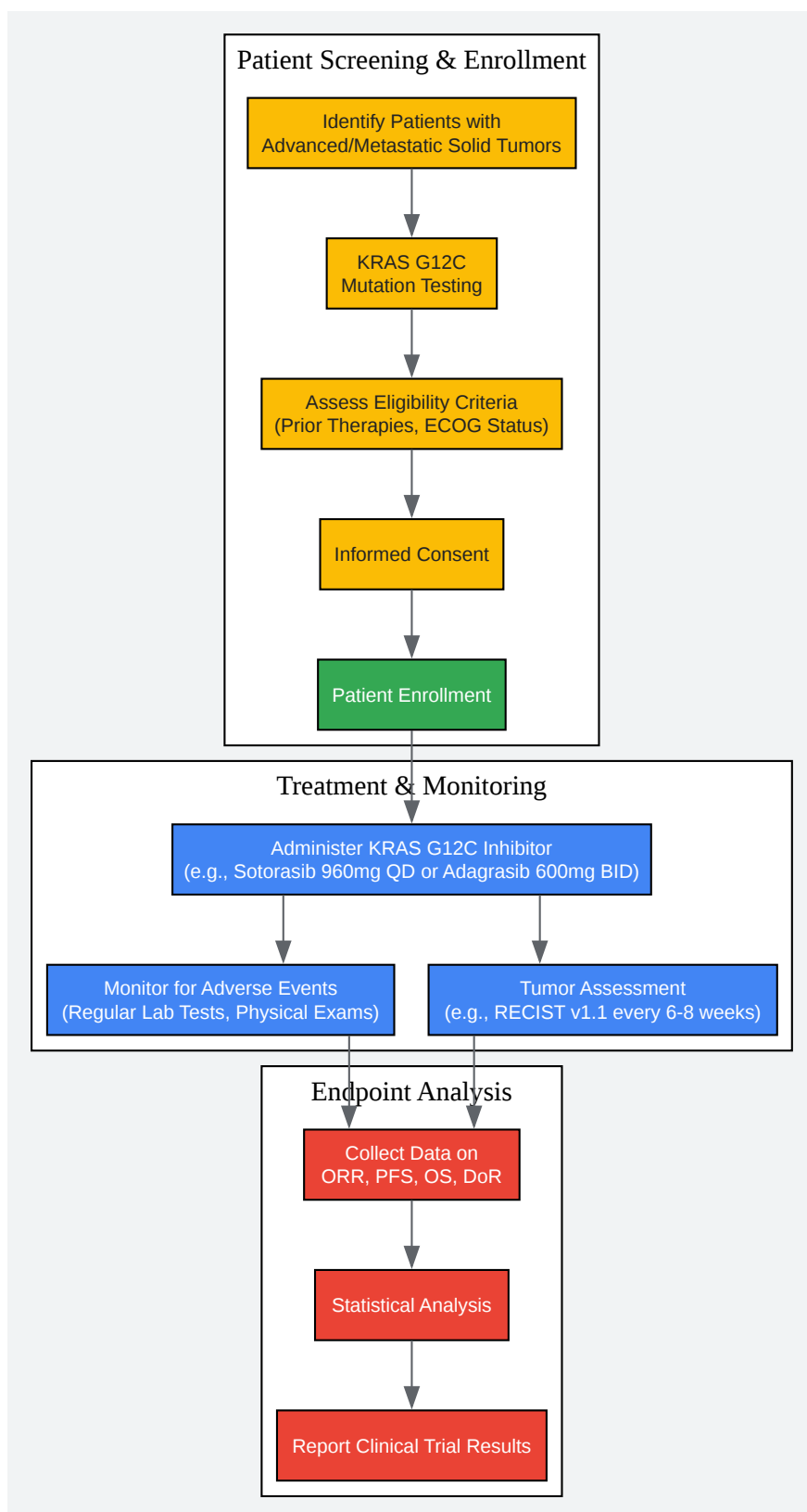
Sotorasib and adagrasib are covalent inhibitors that irreversibly bind to the mutant cysteine residue of the KRAS G12C protein, trapping it in its inactive, GDP-bound state.[12][22] This blockade prevents downstream signaling through two primary pathways:

- RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.[25]

- PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival and growth.[\[25\]](#)

By inhibiting these pathways, sotorasib and adagrasib effectively halt the oncogenic signals driving tumor growth.





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